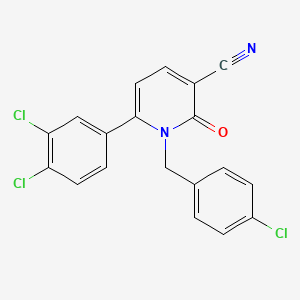
1-(4-氯苯甲基)-6-(3,4-二氯苯基)-2-氧代-1,2-二氢-3-吡啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyridine derivatives involves multifaceted chemical reactions, employing various starting materials and conditions to achieve the desired products. For instance, novel compounds of dihydropyridine carbonitriles have been synthesized by reacting aldehydes with substituted phenyl ethanones and cyanoacetates or malononitrile in the presence of ammonium acetate, elucidating the structure from chemical and spectroscopic data (Khalifa, Al-Omar, & Ali, 2017). Similarly, the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives from the aminomethylation of pyridine dicarbonitriles showcases the versatility of pyridine chemistry (Хрусталева et al., 2014).
Molecular Structure Analysis
X-ray diffraction analysis provides detailed insights into the molecular and crystal structure of pyridine derivatives. For example, crystal structure determination of pyridine carbonitriles reveals the geometry and spatial arrangement of molecules, critical for understanding the compound's chemical reactivity and interactions (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridine carbonitriles engage in various chemical reactions, demonstrating a range of reactivities and functional group transformations. The reactivity of diaminopyridine carbonitriles with sulfonyl chlorides, for instance, yields tris-sulfonyl derivatives, showcasing the functional versatility of these compounds (Katritzky, Rachwał, Smith, & Steel, 1995).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray analysis and spectroscopic studies provide a foundation for understanding these properties and their implications for compound applications (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties of pyridine carbonitriles, including reactivity patterns, stability, and interaction with various reagents, are central to their utility in synthetic chemistry. The synthesis and characterization of transition metal complexes with pyridine derivatives highlight their potential as ligands in coordination chemistry (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
科学研究应用
Synthesis of Pyridine Derivatives
感兴趣的化合物,1-(4-氯苄基)-6-(3,4-二氯苯基)-2-氧代-1,2-二氢-3-吡啶碳腈,属于更广泛的吡啶衍生物类别。这些化合物在科学研究中具有重要意义,因为它们具有多种应用。Al-Issa(2012)的研究深入探讨了一系列吡啶和融合吡啶衍生物的合成,展示了该化合物在形成异喹啉、吡啶并[2,3-d]嘧啶和吡唑并[3,4-b]-吡啶衍生物等方面的潜力,表明该化合物在合成各种应用(Al-Issa, 2012)的化学衍生物方面具有实用性。
Optical and Junction Characteristics
吡啶衍生物的结构、光学和结合特性已得到广泛研究,正如Zedan、El-Taweel和El-Menyawy(2020)的研究所示。他们对类似吡啶衍生物的研究揭示了其单斜多晶性质、光学能隙和二极管理想因子,表明该化合物在光电应用(Zedan et al., 2020)中的潜力。
Antimicrobial Properties
Sadeek、Zordok、El‐Attar和Ibrahim(2015)的研究突出了与吡啶衍生物形成金属配合物的合成,展示了它们显著的抗菌活性。这表明该化合物在开发新的抗微生物药物(Sadeek et al., 2015)中可能发挥重要作用。
Material Properties and Applications
该化合物的衍生物已被分析其材料性质。例如,Baluja和Talaviya(2016)研究了不同溶剂中二氢吡啶衍生物的密度、声速和粘度等物理性质,突出了它们在材料科学中用于理解溶质-溶剂相互作用(Baluja & Talaviya, 2016)的潜力。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-1-12(2-6-15)11-24-18(8-4-14(10-23)19(24)25)13-3-7-16(21)17(22)9-13/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJMQBCMZQRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)
![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
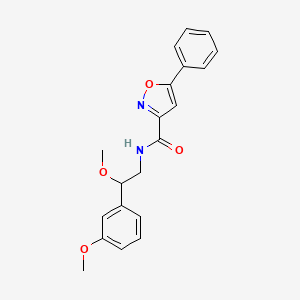
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

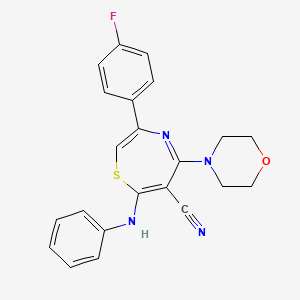
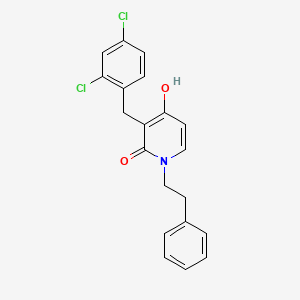
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
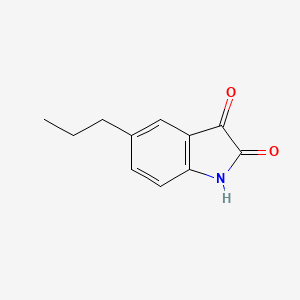
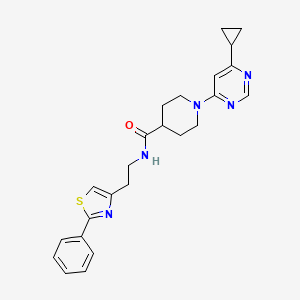
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)